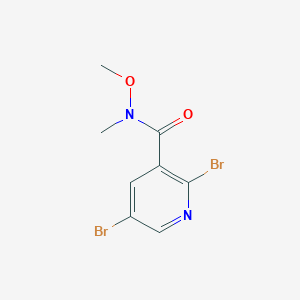
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate is an organic compound that features a complex structure with a fluoro and nitro group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate typically involves a multi-step process. One common synthetic route includes the nitration of 4-fluorotoluene to introduce the nitro group, followed by esterification to form the ethyl ester. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the conversion of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the position ortho or para to the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate can be compared with other similar compounds, such as:
4-Fluoro-3-nitrobenzoic acid: This compound shares the fluoro and nitro groups but differs in the presence of a carboxylic acid group instead of an ester.
4-Fluoro-3-nitroaniline: Similar in structure, but with an amine group replacing the ester.
Ethyl 4-fluoro-3-nitrobenzoate: This compound has a similar ester group but differs in the position of the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14FNO4 |
|---|---|
Molekulargewicht |
255.24 g/mol |
IUPAC-Name |
ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H14FNO4/c1-4-18-11(15)12(2,3)8-5-6-9(13)10(7-8)14(16)17/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
MHCVQNCKNKTBQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)
